REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([SH:9])=[CH:5][CH:4]=1.C([O-])([O-])=O.[K+].[K+].Br[CH:17]([CH3:23])[C:18]([O:20][CH2:21][CH3:22])=[O:19]>CC(C)=O>[CH2:21]([O:20][C:18](=[O:19])[CH:17]([S:9][C:6]1[CH:7]=[CH:8][C:3]([O:2][CH3:1])=[CH:4][CH:5]=1)[CH3:23])[CH3:22] |f:1.2.3|
|
Name
|
|
Quantity
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2.8 g
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Type
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reactant
|
Smiles
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COC1=CC=C(C=C1)S
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Name
|
|
Quantity
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10 g
|
Type
|
reactant
|
Smiles
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C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
3.6 g
|
Type
|
reactant
|
Smiles
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BrC(C(=O)OCC)C
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Name
|
|
Quantity
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100 mL
|
Type
|
solvent
|
Smiles
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CC(=O)C
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
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was added in a round bottom flask
|
Type
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TEMPERATURE
|
Details
|
the reaction mixture was heated
|
Type
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TEMPERATURE
|
Details
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at reflux for 8 hours with good stirring
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Duration
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8 h
|
Type
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CUSTOM
|
Details
|
At the end, reaction
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Type
|
TEMPERATURE
|
Details
|
to cool
|
Type
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FILTRATION
|
Details
|
the potassium salts were filtered off
|
Type
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CONCENTRATION
|
Details
|
the reaction mixture was concentrated
|
Type
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EXTRACTION
|
Details
|
The residue was extracted with chloroform
|
Type
|
WASH
|
Details
|
washed with H2O and 0.5 N NaOH solution
|
Type
|
WASH
|
Details
|
The organic layer was further washed well with water
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(C(C)SC1=CC=C(C=C1)OC)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |